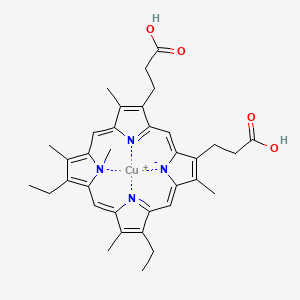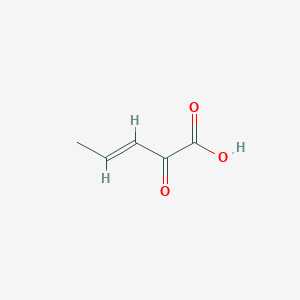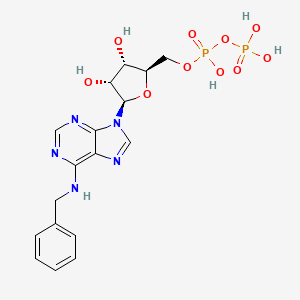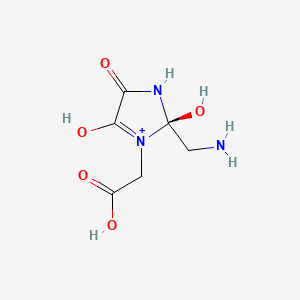![molecular formula C32H36N3O9P B10778415 {4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RU85493 is a small molecule compound known for its interaction with the proto-oncogene tyrosine-protein kinase Src.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RU85493 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the formation of peptide bonds and the incorporation of specific functional groups to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of RU85493 would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions. The process includes purification steps such as high-performance liquid chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
RU85493 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions, particularly with the Src kinase.
Industry: Utilized in the development of new materials and biochemical assays.
Mécanisme D'action
RU85493 exerts its effects by binding to the Src kinase, a protein involved in various cellular signaling pathways. This binding inhibits the kinase activity, thereby affecting downstream signaling processes. The molecular targets include specific amino acid residues within the kinase domain, and the pathways involved are primarily related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
RU85493 can be compared with other similar compounds, such as:
PP2: Another Src kinase inhibitor, but with different binding affinities and specificities.
Dasatinib: A broader-spectrum kinase inhibitor that targets multiple kinases, including Src.
Bosutinib: Similar to Dasatinib but with a slightly different spectrum of activity.
RU85493 is unique in its specific interaction with the Src kinase, making it a valuable tool for studying this particular protein and its associated pathways .
Propriétés
Formule moléculaire |
C32H36N3O9P |
|---|---|
Poids moléculaire |
637.6 g/mol |
Nom IUPAC |
2-[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-phosphonophenoxy]acetic acid |
InChI |
InChI=1S/C32H36N3O9P/c1-21(36)33-27(17-23-12-15-28(44-20-30(37)38)29(18-23)45(41,42)43)31(39)34-26-9-5-6-16-35(32(26)40)19-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,18,26-27H,5-6,9,16-17,19-20H2,1H3,(H,33,36)(H,34,39)(H,37,38)(H2,41,42,43)/t26-,27-/m0/s1 |
Clé InChI |
MWEWSHNGVWABKG-SVBPBHIXSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC(=O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C=C1)OCC(=O)O)P(=O)(O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-[5-(Amino-Carboxy-Methyl)-2,3-Dihydro-Isoxazol-3-Ylsulfanyl]-Propionic Acid](/img/structure/B10778353.png)
![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)
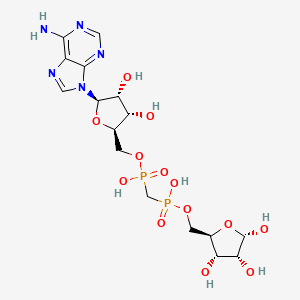
![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)

![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)
